molecular formula C17H15NO B1270350 8-(Benzyloxy)-2-methylquinoline CAS No. 93315-49-2

8-(Benzyloxy)-2-methylquinoline

Cat. No. B1270350
CAS RN: 93315-49-2
M. Wt: 249.31 g/mol
InChI Key: IQPYORLIWUDPHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “8-(Benzyloxy)-2-methylquinoline” is not explicitly provided in the sources retrieved .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "8-(Benzyloxy)-2-methylquinoline" .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “8-(Benzyloxy)-2-methylquinoline” are not provided in the sources retrieved .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “8-(Benzyloxy)-2-methylquinoline” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

2-methyl-8-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-10-11-15-8-5-9-16(17(15)18-13)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPYORLIWUDPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322551
Record name 2-methyl-8-phenylmethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(Benzyloxy)-2-methylquinoline

CAS RN

93315-49-2
Record name 2-methyl-8-phenylmethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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